Thermal Extrusion Reactivity: Sulfone Is Inert While Sulfoxide Reacts
Under thermal conditions (reflux in toluene or xylene), 1,4-benzothiazepine-1-oxide undergoes extrusion of SO to form benzannulated naphthyridines, whereas 1H-1lambda~6~,4-benzothiazepine-1,1-dione (the sulfone) and the parent sulfide remain inert [1]. This binary reactivity difference provides a clear differentiation for synthetic chemists selecting a scaffold that must survive high-temperature processing.
| Evidence Dimension | Thermal extrusion reactivity (formation of naphthyridine products) |
|---|---|
| Target Compound Data | No reaction (0% conversion to extrusion products) |
| Comparator Or Baseline | 1,4-Benzothiazepine-1-oxide: undergoes extrusion to benzannulated naphthyridines (yield not specified in source) |
| Quantified Difference | Qualitative: sulfone completely unreactive vs. sulfoxide reactive |
| Conditions | Reflux in toluene or xylene; thermal activation |
Why This Matters
For applications requiring thermal stability, the sulfone eliminates a decomposition pathway that the sulfoxide cannot avoid.
- [1] Walker, J. C. L. Science of Synthesis Knowledge Updates, (2024) 3, 232. Section 15.8.3.2.1 Ring Contraction. View Source
